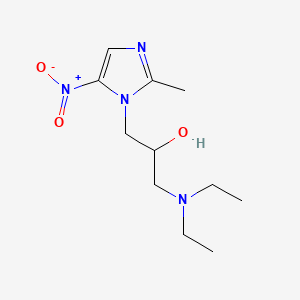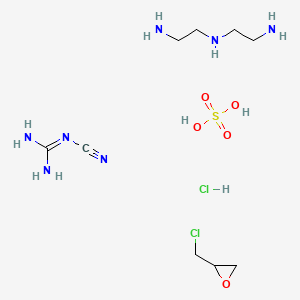
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate is a complex chemical compound with a variety of applications in scientific research and industry. This compound is known for its unique structure, which combines guanidine, cyano groups, and polymer chains, making it a versatile material for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate typically involves the reaction of guanidine with cyano groups and polymerization with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure efficient polymerization and formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to achieve high yields and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized guanidine derivatives, while substitution reactions can produce a wide range of substituted products with different functional groups .
Wissenschaftliche Forschungsanwendungen
Guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate has numerous applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis of complex molecules.
Biology: Employed in the study of biological processes and interactions due to its unique chemical properties.
Medicine: Investigated for potential therapeutic applications, including drug delivery and development of new pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Wirkmechanismus
The mechanism of action of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Guanidine, cyano-polymer with N-(2-aminoethyl)-1-2ethanediamine and ammonium chloride: This compound shares a similar polymer structure but differs in the presence of ammonium chloride instead of (chloromethyl)oxirane.
Guanidine, N-cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine, sulfate: Another similar compound with sulfate groups instead of hydrochloride sulfate.
Uniqueness
The uniqueness of guanidine, cyano-, polymer with N-(2-aminoethyl)-1,2-ethanediamine and (chloromethyl)oxirane, hydrochloride sulfate lies in its specific combination of functional groups and polymer structure, which imparts distinct chemical and physical properties. This makes it particularly valuable for specialized applications in research and industry .
Eigenschaften
CAS-Nummer |
76649-42-8 |
|---|---|
Molekularformel |
C9H25Cl2N7O5S |
Molekulargewicht |
414.31 g/mol |
IUPAC-Name |
N'-(2-aminoethyl)ethane-1,2-diamine;2-(chloromethyl)oxirane;2-cyanoguanidine;sulfuric acid;hydrochloride |
InChI |
InChI=1S/C4H13N3.C3H5ClO.C2H4N4.ClH.H2O4S/c5-1-3-7-4-2-6;4-1-3-2-5-3;3-1-6-2(4)5;;1-5(2,3)4/h7H,1-6H2;3H,1-2H2;(H4,4,5,6);1H;(H2,1,2,3,4) |
InChI-Schlüssel |
ZIFVEBUBVVJCOP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(O1)CCl.C(CNCCN)N.C(#N)N=C(N)N.OS(=O)(=O)O.Cl |
Verwandte CAS-Nummern |
76649-42-8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(1-Benzofuran-2-yl)-3,4-dihydro-2H-pyrrol-5-yl]-4-methylpiperazine](/img/structure/B14452013.png)


![2-(N-ethyl-2,4,6-trimethylanilino)-9,10-dimethoxy-6,7-dihydropyrimido[6,1-a]isoquinolin-4-one](/img/structure/B14452034.png)

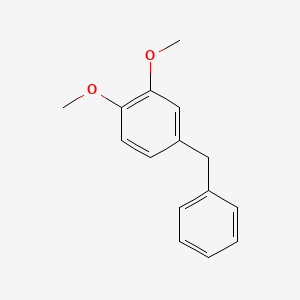
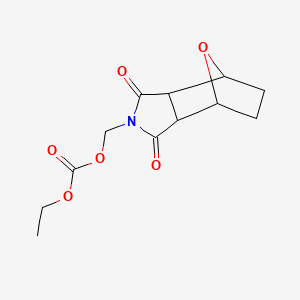
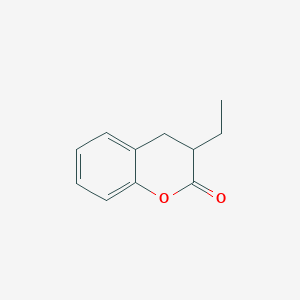

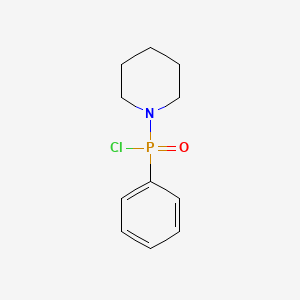

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/structure/B14452104.png)
